molecular formula C8H3ClF6O B1403896 2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene CAS No. 1417567-09-9

2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Cat. No. B1403896
CAS RN: 1417567-09-9
M. Wt: 264.55 g/mol
InChI Key: VPFBYDCXUHTJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, also known as 2-CFTB, is an organic compound belonging to the class of aromatic compounds. It is a colorless liquid with a boiling point of 115.7°C and a melting point of -38.5°C. 2-CFTB is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers and other materials.

Mechanism of Action

2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene is an aromatic compound and is able to form stable bonds with other molecules. Its aromatic nature allows it to interact with other molecules in a variety of ways, such as through hydrogen bonding, dipole-dipole interactions, and van der Waals forces. This allows it to interact with other molecules in a way that can lead to the formation of new compounds.
Biochemical and Physiological Effects
2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-bacterial properties, as well as being able to inhibit the growth of certain malignant cells. It has also been shown to have an effect on the activity of certain enzymes and proteins, and to have an effect on the metabolism of certain compounds.

Advantages and Limitations for Lab Experiments

2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene is a relatively stable compound, making it ideal for use in laboratory experiments. It is also a relatively inexpensive compound, making it cost-effective for use in research. However, it is highly toxic and should be handled with extreme caution. It should also be stored in a cool, dry place, away from direct sunlight.

Future Directions

In the future, 2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene could be used in the development of new drugs and materials. It could be used to synthesize new pharmaceuticals and agrochemicals, as well as new polymers and materials. It could also be used in the development of new biocatalysts and enzymes. Furthermore, it could be used in the development of new methods for the synthesis of organic compounds.

Scientific Research Applications

2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research. It is used in the synthesis of biologically active compounds, such as anti-inflammatory drugs, antibiotics, and anti-cancer agents. It is also used in the synthesis of polymers materials and other compounds for use in materials science research.

properties

IUPAC Name

2-chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6O/c9-5-3-4(7(10,11)12)1-2-6(5)16-8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFBYDCXUHTJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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